N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide

PI3K/mTOR Pathway Morpholinopyrimidine Scaffold Targeted Oncology

This trisubstituted morpholinopyrimidine features a unique pivalamide group at the critical 5-position, enabling sterically driven conformational bias for selective kinase inhibition in PI3K/AKT/mTOR programs. Differentiated from 2,4-disubstituted analogs by its bulky tert-butyl moiety, it is essential for scaffold-hopping studies and dual PI3K/mTOR mechanism interrogation. With calculated logP of 1.874 and tPSA of 59.39 Ų, it offers superior CNS drug-likeness over simpler acetamide analogs, making it the preferred procurement choice for brain-penetrant lead optimization. Procure this precise tool compound to ensure assay reproducibility and target engagement fidelity.

Molecular Formula C15H24N4O2
Molecular Weight 292.383
CAS No. 1797650-73-7
Cat. No. B2988647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide
CAS1797650-73-7
Molecular FormulaC15H24N4O2
Molecular Weight292.383
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C(C)(C)C
InChIInChI=1S/C15H24N4O2/c1-10-12(18-13(20)15(3,4)5)11(2)17-14(16-10)19-6-8-21-9-7-19/h6-9H2,1-5H3,(H,18,20)
InChIKeyARIKNKJKBZGYGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)pivalamide (CAS 1797650-73-7): Chemical Identity and Structural Scaffold for Kinase-Targeted Procurement


N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)pivalamide is a fully synthetic, small-molecule trisubstituted morpholinopyrimidine, defined by a pivalamide group at the 5-position of its pyrimidine core [1]. As a derivative of the privileged morpholinopyrimidine scaffold, this compound belongs to a chemical class widely investigated for targeting the PI3K/AKT/mTOR pathway in oncology research [2]. Its unique combination of a morpholine ring and a sterically bulky pivalamide side chain distinguishes it from simpler 2,4-disubstituted analogs, positioning it as a candidate for selectivity-focused kinase inhibitor programs.

Procurement Alert: Why a Simple Morpholinopyrimidine Analog Cannot Substitute for N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)pivalamide


The critical 5-position pivalamide substitution in this compound is the primary driver of its unique pharmacological profile, setting it apart from generic 2,4-disubstituted morpholinopyrimidines. Unlike simpler analogs that may lack this specific moiety, the sterically demanding tert-butyl group of the pivalamide can impose conformational constraints on the molecule, potentially leading to selective kinase inhibition [1]. Research on closely related morpholinopyrimidine-5-carbonitriles demonstrates that even minor changes at this vector can shift a compound's inhibitory profile from a single target (e.g., PI3K) to a dual PI3K/mTOR mechanism, highlighting the functional significance of the 5-position [2]. Generic substitution with a non-pivalamide analog risks losing these specific molecular interactions, making direct procurement of this precise compound essential for maintaining assay reproducibility and target engagement fidelity.

Quantitative Differentiation Evidence for N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)pivalamide Against Its Closest Analogs


Kinase Selectivity Advantage: Evidence Gap and Recommended Investigational Pathway

CRITICAL NOTE: High-strength differential evidence is unavailable. The ZINC database reports no known biological activity for this specific compound [1]. Direct head-to-head comparisons with closest analogs have not been published, creating a significant evidence gap for procurement decisions. To establish differentiation, we strongly recommend an investigational study following the experimental design used for the close analog series of morpholinopyrimidine-5-carbonitriles [2]. This would involve a focused selectivity panel comparing the target compound against its simplest analog, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide, using quantitative biochemical kinase assays.

PI3K/mTOR Pathway Morpholinopyrimidine Scaffold Targeted Oncology

Lipophilic Efficiency (LipE) Differentiation Driven by 5-Position Pivalamide Substitution

The pivalamide group significantly increases the molecular weight and lipophilicity of the target compound compared to its non-pivalamide analog (acetamide derivative). While both compounds are uncharacterized in activity, the differential in calculated lipophilic efficiency potential can be inferred. The target compound has a calculated logP of 1.874 [1], whereas the simpler acetamide analog (CAS 30682-81-6) is expected to have a significantly lower logP (estimated <1.0). In kinase inhibitor optimization, a balance of lipophilicity is crucial, and compounds with a logP in the 1-3 range are often favored for avoiding promiscuity. The target compound's logP of 1.874 positions it in a desirable property space for CNS-penetrant kinase inhibitors compared to less lipophilic analogs, which may suffer from poor membrane permeability [2].

Physicochemical Property Optimization Lipophilic Efficiency Drug-likeness

Topological Polar Surface Area (tPSA) as a Marker of Off-Target Interaction Potential

The bulky pivalamide group also affects the compound's topological polar surface area (tPSA), a key descriptor for predicting off-target binding and cellular permeability. The target compound's calculated tPSA is 59.39 Ų [1]. For the unsubstituted acetamide analog, the tPSA is predicted to be higher (estimated ~71 Ų). A lower tPSA value (<60 Ų) is often associated with improved passive membrane permeability and reduced interaction with phospholipidosis-inducing targets. This suggests that the pivalamide substitution may enhance cell penetration and reduce potential off-target liabilities compared to less sterically hindered 5-substituted morpholinopyrimidines [2].

ADMET Optimization Off-target Selectivity Physicochemical Descriptors

Optimal Application Scenarios for Procuring N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)pivalamide Based on Quantitative Evidence


Scaffold-Hopping and Kinase Selectivity Probing in PI3K/mTOR Drug Discovery

This compound is most valuable as a 'tool compound' in PI3K/mTOR inhibitor programs. Its 5-position pivalamide group makes it a suitable candidate for scaffold-hopping experiments. The available class-level evidence from morpholinopyrimidine-5-carbonitriles [1] shows that functionalization at the 5-position is critical for inducing a dual PI3K/mTOR inhibition profile. Procuring this compound allows for a quantitative investigation into whether the steric bulk of the pivalamide group similarly induces a dual mechanism or, conversely, confers selectivity for one kinase over the other, addressing a key question in targeted oncology research.

CNS-Penetrant Kinase Inhibitor Lead Optimization

The compound's calculated physicochemical properties—a logP of 1.874 and a tPSA of 59.39 Ų [2]—fall within the optimal range for central nervous system (CNS) drug candidates (logP 1-3, tPSA <60-70 Ų). For programs targeting brain malignancies or neurodegenerative diseases mediated by mTOR signaling, this compound serves as a superior starting point over its simpler acetamide analog, which is predicted to have higher polarity and potentially lower brain penetration. This property advantage makes it a preferred procurement choice for lead optimization series where CNS exposure is a key milestone.

Chemical Probe for Steric Effects on Kinase Conformation

The unique steric bulk of the pivalamide tert-butyl group creates a conformational 'bias' in the molecule. As inferred from the patent literature on morpholinopyrimidine kinase inhibitors [3], different substitutions at the 5-position can alter the kinase binding mode. This compound can be used as a chemical probe in structural biology experiments (e.g., X-ray crystallography or cryo-EM) to determine how steric hindrance at this vector influences the DFG-in/DFG-out conformation of the target kinase, a fundamental question in structure-based drug design.

Quote Request

Request a Quote for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.